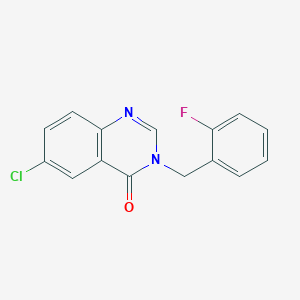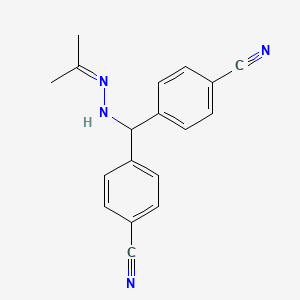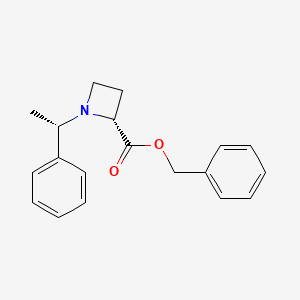
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
合成路线和反应条件
6-氯-3-(2-氟苄基)喹唑啉-4(3H)-酮的合成通常涉及以下步骤:
起始原料: 合成始于选择合适的起始原料,例如 2-氟苄胺和 6-氯喹唑啉-4-酮。
缩合反应: 主要步骤涉及 2-氟苄胺与 6-氯喹唑啉-4-酮在受控条件下缩合,通常使用合适的溶剂和催化剂。
纯化: 通过重结晶或色谱法纯化所得产物,以获得高纯度的所需化合物。
工业生产方法
在工业环境中,6-氯-3-(2-氟苄基)喹唑啉-4(3H)-酮的生产可能涉及:
大型反应器: 利用大型反应器来处理大量起始原料。
优化的反应条件: 采用优化的反应条件,以最大限度地提高收率并减少副产物。
自动化纯化系统: 使用自动化纯化系统来确保最终产品的质量和纯度一致。
化学反应分析
反应类型
6-氯-3-(2-氟苄基)喹唑啉-4(3H)-酮可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同氧化态的喹唑啉酮衍生物。
还原: 还原反应可以修饰官能团,导致形成还原的喹唑啉酮类似物。
取代: 氯和氟苄基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 还原剂如硼氢化钠和氢化铝锂经常使用。
取代试剂: 胺和硫醇等亲核试剂用于取代反应。
形成的主要产物
从这些反应中形成的主要产物包括具有修饰官能团的各种喹唑啉酮衍生物,它们可以表现出不同的生物活性。
科学研究应用
化学: 作为合成更复杂有机分子的构件。
生物学: 研究其作为生物化学探针的潜力,以研究细胞过程。
医学: 探索其潜在的治疗特性,包括抗癌和抗炎活性。
工业: 用于开发特种化学品和材料。
作用机制
6-氯-3-(2-氟苄基)喹唑啉-4(3H)-酮的作用机制涉及:
分子靶标: 该化合物可能与生物系统中的特定酶或受体相互作用。
涉及的途径: 它可以调节信号通路,导致细胞功能和反应发生变化。
相似化合物的比较
类似化合物
6-氯喹唑啉-4(3H)-酮: 一种具有类似结构特征的密切相关化合物。
3-(2-氟苄基)喹唑啉-4(3H)-酮: 另一种具有不同取代模式的类似物。
独特性
6-氯-3-(2-氟苄基)喹唑啉-4(3H)-酮的独特之处在于同时存在氯和氟苄基,这会影响其化学反应性和生物活性。
属性
CAS 编号 |
302913-38-8 |
|---|---|
分子式 |
C15H10ClFN2O |
分子量 |
288.70 g/mol |
IUPAC 名称 |
6-chloro-3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
InChI 键 |
BTNAEOBYQDDYOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B11835398.png)

